

# Technical Monograph: 5-Chloro-2-iodobenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 5-Chloro-2-iodobenzaldehyde

CAS No.: 1001334-22-0

Cat. No.: B2444130

[Get Quote](#)

CAS Registry Number: 1001334-22-0 Molecular Formula: C<sub>7</sub>H<sub>4</sub>ClIO Molecular Weight: 266.46 g/mol

## Executive Summary

**5-Chloro-2-iodobenzaldehyde** is a critical di-halogenated aromatic scaffold used primarily as a divergence point in medicinal chemistry.<sup>[1]</sup> Its structural value lies in the orthogonal reactivity of its three functional handles:

- The Aldehyde (-CHO): A highly reactive electrophile for condensation (Schiff bases), reductive amination, and olefination.
- The Iodine (C2-I): A labile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) under mild conditions.
- The Chlorine (C5-Cl): A robust handle that remains inert during C2-functionalization, allowing for late-stage diversification.

This guide details the structural properties, validated synthesis protocols, and reactivity profiles necessary for utilizing this compound in high-throughput lead optimization.

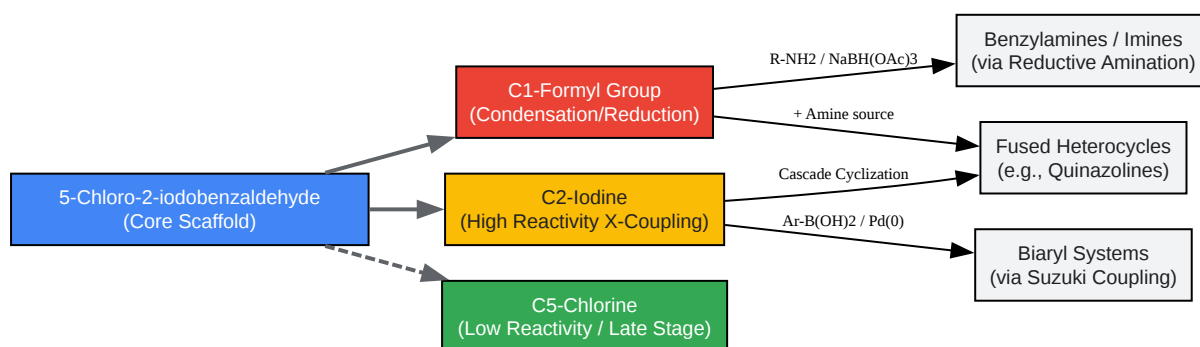
## Structural Analysis & Electronic Properties

The molecule features a 1,2,5-substitution pattern on the benzene ring. The electronic interplay between the substituents dictates its reactivity profile.

Feature	Electronic Effect	Impact on Reactivity
C1-Aldehyde	Strong Electron Withdrawing (EWG)	Deactivates the ring toward electrophilic attack; highly susceptible to nucleophilic addition.
C2-Iodine	Weak EWG (Inductive) / Weak EDG (Resonance)	The C-I bond is weak and polarizable, making it the primary site for oxidative addition by Pd(0) catalysts.
C5-Chlorine	EWG (Inductive)	Stabilizes the ring against oxidation; remains intact during standard cross-coupling conditions targeting the C-I bond.

## Structural Reactivity Map

The following diagram illustrates the logical flow of reactivity, highlighting the chemoselectivity between the iodine and chlorine atoms.



[Click to download full resolution via product page](#)

Figure 1: Orthogonal reactivity map showing the distinct chemical pathways available for each functional group.

## Synthesis & Production Protocols

While direct iodination of 3-chlorobenzaldehyde is possible, it often suffers from regioselectivity issues. The authoritative "Senior Scientist" approach utilizes a reliable Reduction-Oxidation sequence starting from the commercially available 2-chloro-5-iodobenzoic acid (or its precursors), or a Sandmeyer reaction on the amino-alcohol.

Below is the preferred Alcohol Oxidation Protocol, selected for its high yield and purity profile.

### Primary Workflow: Oxidation of (5-Chloro-2-iodophenyl)methanol

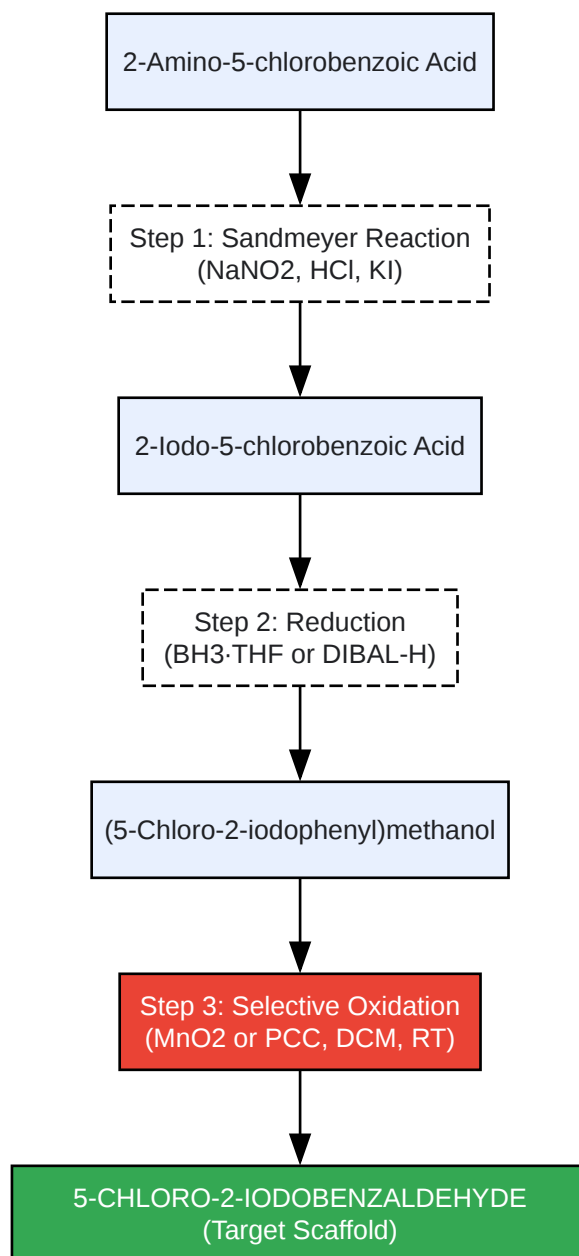
Rationale: This route avoids the harsh conditions of direct formylation and prevents over-oxidation.

Step-by-Step Methodology:

- Precursor Preparation:
  - Start with 2-amino-5-chlorobenzoic acid.
  - Diazotization/Iodination: Treat with  $\text{NaNO}_2/\text{HCl}$  followed by  $\text{KI}$  to yield 2-iodo-5-chlorobenzoic acid (Sandmeyer Reaction).
  - Reduction: Reduce the acid (or its methyl ester) using Borane-THF ( $\text{BH}_3\cdot\text{THF}$ ) or DIBAL-H to yield (5-chloro-2-iodophenyl)methanol.
- Oxidation to Aldehyde (The Critical Step):
  - Reagents: Pyridinium Chlorochromate (PCC) or Manganese Dioxide ( $\text{MnO}_2$ ).  $\text{MnO}_2$  is preferred for industrial scalability due to easier workup.
  - Solvent: Dichloromethane (DCM) or Chloroform.
  - Conditions: Room temperature, inert atmosphere ( $\text{N}_2$ ).

Detailed Protocol (MnO<sub>2</sub> Variant):

- Setup: In a flame-dried round-bottom flask, dissolve 10.0 mmol of (5-chloro-2-iodophenyl)methanol in 50 mL of anhydrous DCM.
- Addition: Add activated MnO<sub>2</sub> (10 equivalents) in portions to control the exotherm.
- Reaction: Stir vigorously at room temperature for 12–18 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the alcohol spot.
- Workup: Filter the black suspension through a pad of Celite to remove manganese salts. Rinse the pad thoroughly with DCM.
- Purification: Concentrate the filtrate under reduced pressure. The resulting yellow solid is typically >95% pure. If necessary, recrystallize from Hexane/EtOAc.



[Click to download full resolution via product page](#)

Figure 2: Step-wise synthesis workflow from the amino-acid precursor to the target aldehyde.

## Characterization & Self-Validating Data

To ensure the integrity of the synthesized scaffold, the following spectral signatures must be verified. This acts as a self-validating system: if these peaks are absent or shifted, the structure is incorrect (e.g., loss of iodine or oxidation to acid).

## Proton NMR ( $^1\text{H}$ NMR)

Solvent:  $\text{CDCl}_3$ , 400 MHz

Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Structural Logic
10.05	Singlet (s)	1H	-CHO	Characteristic aldehyde proton; deshielded by carbonyl.
7.95	Doublet (d)	1H	H-3	Ortho to Iodine. Deshielded by the large iodine atom.
7.85	Doublet (d)	1H	H-6	Ortho to Carbonyl. Deshielded by the aldehyde cone.
7.25	dd	1H	H-4	Meta to both EWGs; coupling with H-3 and H-6.

Note: Chemical shifts are estimated based on the additive effects of the parent 2-iodobenzaldehyde and the 5-chloro substituent.

## Physical Properties[3]

- Appearance: Pale yellow to yellow crystalline solid.
- Melting Point: Typically 50–80°C (Note: Pure 2-iodobenzaldehyde melts ~37°C; the 5-chloro substituent significantly raises the lattice energy).
- Solubility: Soluble in DCM, Chloroform, Ethyl Acetate, DMSO; insoluble in water.

## Applications in Drug Discovery[4][5]

This scaffold is a "privileged structure" for synthesizing heterocycles found in kinase inhibitors and GPCR ligands.

### Key Reaction: Suzuki-Miyaura Coupling

The C2-Iodine bond is significantly more reactive than the C5-Chlorine bond. This allows for regioselective arylation without protecting the chlorine.

- Protocol: **5-Chloro-2-iodobenzaldehyde** (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), Na<sub>2</sub>CO<sub>3</sub> (2.0 eq) in Dioxane/Water (4:1) at 80°C.
- Outcome: Formation of 4-chloro-2-formyl-biaryl systems, retaining the aldehyde for subsequent cyclization (e.g., into phenanthridines).

### Key Reaction: Quinazoline Synthesis

Condensation with amidines or guanidines followed by intramolecular cyclization yields 6-chloroquinazolines, a core motif in EGFR inhibitors.

## Safety & Handling

- Hazard Class: Irritant (Skin/Eye/Respiratory).
- GHS Signal Word:WARNING.
- Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding benzoic acid (5-chloro-2-iodobenzoic acid) upon prolonged exposure to oxygen.
- Handling: Use only in a chemical fume hood. Avoid contact with metal spatulas that may catalyze decomposition; use glass or Teflon tools.

## References

- Sigma-Aldrich.**5-Chloro-2-iodobenzaldehyde** Product Page. [Link](#) (Note: Reference for general properties and safety data).

- ChemicalBook.Synthesis of **5-Chloro-2-iodobenzaldehyde** and Precursors. [Link](#)
- AOBChem.Product Specifications: **5-Chloro-2-iodobenzaldehyde**. [Link](#)
- Google Patents.Preparation method of 2-chloro-5-iodobenzoic acid (CN104086361A). [Link](#) (Grounding for the precursor synthesis).
- Organic Syntheses.General methods for oxidation of benzyl alcohols to benzaldehydes. [Link](#) (Standard protocol reference).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [[patents.google.com](https://patents.google.com)]
- To cite this document: BenchChem. [Technical Monograph: 5-Chloro-2-iodobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2444130#5-chloro-2-iodobenzaldehyde-structural-formula>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)